D-Leucine, 2-(hydroxymethyl)- is a branched-chain amino acid that plays a significant role in protein synthesis and various metabolic processes. It is a derivative of leucine, which is essential for human health, particularly in muscle metabolism and growth. The compound features a hydroxymethyl group at the second carbon position, contributing to its unique properties and biological activities.
D-Leucine, 2-(hydroxymethyl)- can be derived from natural sources such as proteins in foods like meat, dairy, and legumes. It can also be synthesized through various chemical methods in laboratory settings.
This compound is classified as an amino acid and specifically falls under the category of branched-chain amino acids (BCAAs), which also includes isoleucine and valine. BCAAs are known for their role in muscle metabolism and energy production during physical activity.
The synthesis of D-Leucine, 2-(hydroxymethyl)- can be achieved through several methodologies:
The industrial production often incorporates advanced catalytic systems to ensure high purity and yield. Reaction conditions typically involve controlled temperature and pressure, along with appropriate solvent systems to facilitate the reactions.
The molecular formula for D-Leucine, 2-(hydroxymethyl)- is . Its structure consists of a central carbon atom bonded to an amino group, a carboxylic acid group, a hydroxymethyl group, and a branched alkyl side chain.
D-Leucine, 2-(hydroxymethyl)- undergoes several types of chemical reactions similar to other amino acids:
D-Leucine, 2-(hydroxymethyl)- functions similarly to natural leucine in biological systems. It acts as a signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, crucial for protein synthesis regulation.
Upon entering the cell, D-Leucine binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events that lead to increased protein synthesis and muscle growth. This mechanism is vital for maintaining muscle mass during periods of stress or caloric restriction.
Property | Value |
---|---|
Molecular Formula | C7H15NO3 |
Molecular Weight | 161.20 g/mol |
Melting Point | Approximately 180 °C |
Solubility | Soluble in water |
D-Leucine, 2-(hydroxymethyl)- has several scientific applications:
Non-ribosomal peptide synthetases (NRPSs) employ a modular, assembly-line mechanism to incorporate non-proteinogenic amino acids like D-leucine, 2-(hydroxymethyl)- into complex natural products. Each NRPS module consists of core domains: adenylation (A) domains activate specific amino acid substrates as aminoacyl-adenylates, peptidyl carrier protein (PCP) domains shuttle growing peptide chains via 4'-phosphopantetheine (Ppant) arms, and condensation (C) domains catalyze peptide bond formation between adjacent modules [9]. For D-configured residues such as D-leucine, 2-(hydroxymethyl)-, specialized epimerization domains or dual-function C/E domains isomerize L-amino acids to their D-forms prior to chain elongation.
The incorporation of hydroxymethylated D-leucine derivatives requires precise substrate recognition by A domains. Structural studies reveal that A domains possess a conserved 10-Å binding pocket where residues dictate specificity through steric and electrostatic interactions. Hydroxymethyl-modified leucine analogs likely engage in hydrogen bonding with pocket residues (e.g., Asp, Thr, Ser), explaining the selectivity observed in compounds like kawaguchipeptins [1] [6]. Following activation, the amino acid is covalently loaded onto the PCP domain as a thioester. Downstream C domains then catalyze nucleophilic attack by the upstream peptide’s amino group, extending the chain while maintaining regio- and stereochemical fidelity.
Domain Type | Function | Specificity Determinants |
---|---|---|
Adenylation (A) | Activates amino acid and loads onto PCP | Hydrophobic pocket residues recognizing leucine side chain; flexibility for hydroxymethyl modification |
Condensation (C) | Forms peptide bond | Accommodates D-configuration via stereo-selective active site |
Epimerization (E) | Converts L- to D-amino acid | Catalytic residues (e.g., His, Cys) abstracting α-proton |
Peptidyl Carrier Protein (PCP) | Shuttles aminoacyl/peptidyl intermediates | 4'-Phosphopantetheine arm for thioester linkage |
The generation of D-leucine, 2-(hydroxymethyl)- hinges on enzymes that control stereochemistry at the α-carbon. PLP-dependent racemases (e.g., those encoded by ilvE homologs) interconvert L- and D-leucine through a quinonoid intermediate. This involves proton abstraction from the α-carbon via a catalytic lysine residue, forming a planar carbanion that permits reprotonation from either face [1] [10]. For hydroxymethylated derivatives, substrate-assisted catalysis is critical: the hydroxymethyl group’s hydrogen-bonding capacity stabilizes transition states during epimerization.
Engineered D-amino acid transaminases (DAATs) further enable stereoselective synthesis. For example, Bacillus sp. YM-1 DAAT variants (e.g., T242G mutant) exhibit broad substrate tolerance toward branched-chain D-amino acids, facilitating the amination of α-keto-4-hydroxymethylvalerate to yield D-leucine, 2-(hydroxymethyl)- [7]. Coupled enzymatic systems—combining L-specific deaminases (e.g., LAAD from Proteus mirabilis) with D-transaminases—achieve deracemization of racemic mixtures, producing D-hydroxymethylleucine with >99% ee [7].
The hydroxymethylation step itself precedes stereochemical control. 2-Oxoisovalerate, a leucine precursor, undergoes hydroxymethylation via aldol-like condensation catalyzed by Fe²⁺/α-ketoglutarate dioxygenases (e.g., GriE homologs). Subsequent stereoselective reduction by dehydrogenases (e.g., GriF-like enzymes) yields L-2-hydroxymethylleucine, which racemases then convert to the D-form [1] [6].
Prenyltransferases catalyze the attachment of isoprenoid groups to peptide scaffolds, with strict regioselectivity governed by structural features. In kawaguchipeptin A biosynthesis, the tryptophan C-prenyltransferase KgpF modifies cyclotryptophan residues adjacent to D-leucine. KgpF exhibits absolute specificity for:
KgpF’s catalytic mechanism involves electrophilic aromatic substitution, where the indole C3 of tryptophan attacks DMAPP’s C1, yielding a 3-prenylated derivative. The enzyme’s active site contains a hydrophobic cavity accommodating the indole ring, while acidic residues (e.g., Asp, Glu) coordinate DMAPP’s pyrophosphate group. Notably, the D-leucine moiety in kawaguchipeptin A’s cyclotryptophan-D-leucine dyad influences substrate binding via hydrophobic interactions with KgpF’s Leu-rich loops [8].
Substrate | Prenylation Efficiency | Key Structural Determinants |
---|---|---|
Cyclic WLNGDNNWSTP (kawaguchipeptin B) | +++ (bis-prenylation) | Cyclic scaffold; Trp at positions 1 and 8; D-Leu at position 4 |
Linear WLNGDNNWSTP | + (mono-prenylation) | Flexibility reducing binding affinity |
Cyclic TSQIWGSPVP | ++ | Trp at position 5; small residues (Ser, Gly) nearby |
Boc-Trp | – | Lack of peptide backbone constraints |
The kawaguchipeptin (kgp) gene cluster in Microcystis aeruginosa NIES-88 spans 9 kb and encodes six core biosynthetic proteins [5] [8]. Heterologous expression in E. coli confirmed its responsibility for producing both kawaguchipeptin A (prenylated) and B (non-prenylated):
kgp Cluster Organization:OA58_19035 (kgpG) → Cyanobactin S8 peptidaseOA58_19040 (kgpF) → Tryptophan C-prenyltransferaseOA58_19045 (kgpE) → Precursor peptide (3× WLNGDNNWSTP cores)OA58_19050 → Hypothetical proteinOA58_19052 (kgpC) → Biosynthesis scaffoldOA58_19055 (kgpB) → Macrocyclase
KgpE encodes three identical copies of the undecapeptide core, which are processed by the protease KgpA and macrocyclase KgpB. Crucially, KgpF’s prenylation converts kawaguchipeptin B to A, confirmed by co-expression with the mevalonate pathway (pMBI plasmid) in E. coli, which supplies DMAPP [8]. In contrast, kawaguchipeptin B’s cluster lacks prenyltransferase activity but retains identical proteolytic processing.
Divergent evolution is evident in kgpF sequences across cyanobacteria. While Nostocales prenyltransferases favor O-prenylation, KgpF catalyzes direct C-prenylation due to a unique active-site motif (e.g., Arg³⁴⁵, Asp¹⁷⁸) enabling indole C3 electrophilic substitution. This underlies kawaguchipeptin A’s signature bisprenylated cyclotryptophan-D-leucine motifs [8].
Feature | Kawaguchipeptin A | Kawaguchipeptin B |
---|---|---|
Structure | Bis-C3-prenylated Trp residues | Non-prenylated Trp residues |
D-Amino Acid | D-Leu at position 4 | L-Leu at position 4 |
Bioactivity | Not reported | Anti-Staphylococcus aureus (MIC: 1 μg/mL) |
Biosynthetic Requirement | KgpF + DMAPP supply | Core proteolysis/cyclization only |
Gene Cluster | Full kgp (incl. kgpF) | kgp without functional kgpF |
List of Compounds:
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